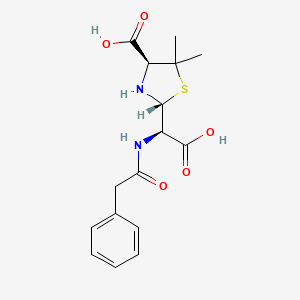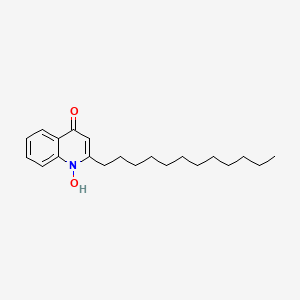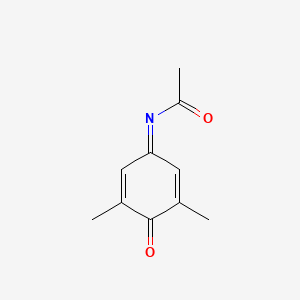
Acetamide, N-(3,5-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to Acetamide, N-(3,5-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)-, has been demonstrated through various methods. For example, a study detailed the synthesis of a related compound through a three-component reaction involving dimedone, aromatic aldehydes, and acetonitrile, yielding N-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexene-1-yl)-aryl-methyl]-acetamides in good yields (Anary‐Abbasinejad et al., 2009). Another synthesis approach involves the reaction of specific acetamides with hydroxylamine, producing compounds with significant structural similarities (Helliwell et al., 2011).
Molecular Structure Analysis
The molecular structure of related acetamide compounds has been characterized using various spectroscopic and crystallographic techniques. X-ray diffraction analysis has provided detailed insights into the crystal structure, highlighting features such as intramolecular hydrogen bonding and the spatial orientation of molecular groups (霍静倩 et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving acetamide derivatives have been explored, revealing their reactivity under different conditions. For instance, β-lactam-4-ylidenes have demonstrated the ability to undergo cyclopropanation reactions with alkenes, showcasing the compound's versatility in chemical synthesis (Zoghbi et al., 1994).
Physical Properties Analysis
Studies on the physical properties of acetamide derivatives have included investigations into their crystal structures and hydrogen bonding patterns, contributing to a deeper understanding of their stability and solubility (Kang et al., 2011).
Chemical Properties Analysis
The chemical properties of acetamide derivatives, such as acidity constants, have been analyzed through spectroscopic studies, providing insights into their behavior in different chemical environments (Duran & Canbaz, 2013). This information is crucial for understanding the compound's potential reactivity and compatibility with various substrates and reagents.
Wissenschaftliche Forschungsanwendungen
Biological Effects and Toxicology
Research on acetamide and its derivatives, including formamide and dimethyl derivatives, continues to be of commercial and scientific interest due to their varied biological effects in humans. These compounds are studied for their toxicological impact, with updated reviews adding considerably to our understanding of the biological consequences of exposure. The biological responses to these chemicals vary both qualitatively and quantitatively, reflecting their biology and usage. Environmental toxicology has also expanded, shedding light on the ecological impact of these materials (Kennedy, 2001).
Environmental Contamination and Remediation
Artificial sweeteners and pharmaceuticals, including acetamide derivatives, are emerging contaminants in the environment. Their persistence and effects on aquatic ecosystems have led to studies on their detection, removal, and ecological impact. Advanced analytical methods have been developed to trace these compounds in environmental samples, and their widespread presence underscores the need for efficient removal strategies to mitigate their effects on ecosystems (Lange, Scheurer, & Brauch, 2012).
Pharmacological Activities
Piracetam, a derivative of acetamide, showcases the pharmacological potential of acetamide derivatives. As a nootropic drug, piracetam and its derivatives have been explored for various biological activities, highlighting the synthetic versatility and therapeutic potential of these compounds in managing diseases like alcoholism, Raynaud’s phenomenon, and brain injuries (Dhama et al., 2021).
Advanced Oxidation Processes for Drug Degradation
The degradation of pharmaceuticals like acetaminophen, related to acetamide by advanced oxidation processes (AOPs), provides insights into environmental remediation techniques. These processes not only remove contaminants but also reduce the formation of toxic by-products, contributing to safer water sources. The research emphasizes the importance of understanding degradation pathways and the impact of pharmaceuticals on the environment (Qutob et al., 2022).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-6-4-9(11-8(3)12)5-7(2)10(6)13/h4-5H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPORYDINWWWKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)C)C=C(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90996342 |
Source


|
| Record name | N-(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90996342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetamide, N-(3,5-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)- | |
CAS RN |
74827-85-3 |
Source


|
| Record name | N-Acetyl-3,5-dimethyl-4-benzoquinone imine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074827853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90996342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

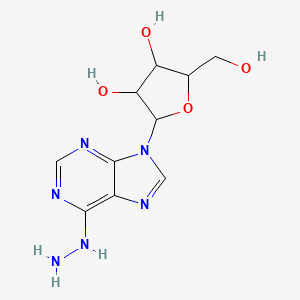

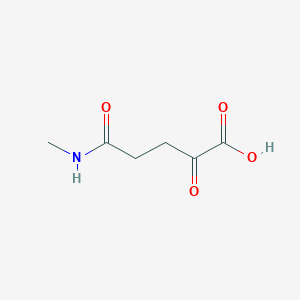
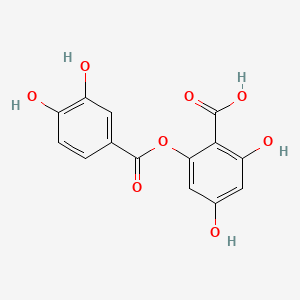
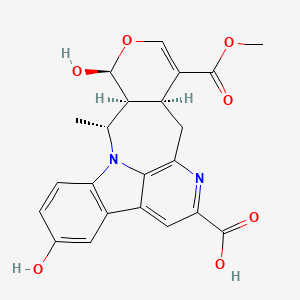
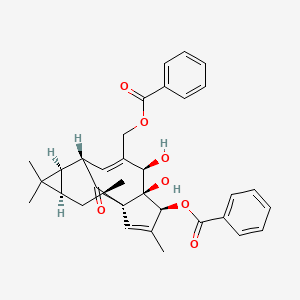
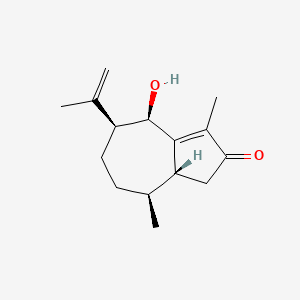
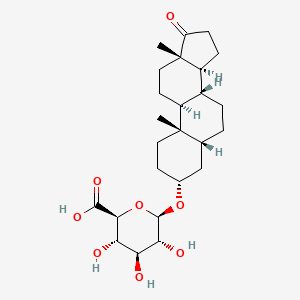


![3-[4-[(3-Carboxyphenyl)carbamoyl]thiazolidin-2-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1210064.png)
